molecular formula C12H10N2O4 B14380274 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one CAS No. 88362-44-1

4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one

Cat. No.: B14380274
CAS No.: 88362-44-1
M. Wt: 246.22 g/mol
InChI Key: SFIONMVBHAIHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one is a synthetic organic compound designed for research and development applications. This molecule features a phthalazine core, a privileged scaffold in medicinal chemistry known for yielding compounds with a diverse range of biological properties . The integration of a fused furan ring and methoxy substituents makes this compound a valuable intermediate for exploring new chemical space in drug discovery. The primary research value of this compound lies in its potential as a building block for the synthesis of novel molecules with anticancer activity. Phthalazine derivatives are extensively investigated for their ability to inhibit key biological targets involved in cancer progression, such as serine/threonine protein kinases (e.g., Aurora kinases) and vascular endothelial growth factor receptors (VEGFR) . For instance, approved drugs and clinical candidates like AMG 900 (a pan-Aurora kinase inhibitor) and Vatalanib (a VEGFR inhibitor) are based on the phthalazine structure, underscoring the therapeutic relevance of this chemical class . Researchers can utilize this compound to develop new hybrid molecules, potentially combining the phthalazine scaffold with other pharmacophores like the 4,5-dihydro-1H-imidazole ring, a strategy proven effective in creating compounds for evaluating antiproliferative and antioxidant potential . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

88362-44-1

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

4,9-dimethoxy-6H-furo[2,3-g]phthalazin-5-one

InChI

InChI=1S/C12H10N2O4/c1-16-9-6-3-4-18-11(6)10(17-2)7-5-13-14-12(15)8(7)9/h3-5H,1-2H3,(H,14,15)

InChI Key

SFIONMVBHAIHJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)C=NNC2=O

Origin of Product

United States

Preparation Methods

Benzofuran Precursor-Based Synthesis

This route begins with functionalized benzofuran derivatives. For example, methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate (CAS: XOYRAPNNRYHLON) serves as a key intermediate.

Step 1: Methoxylation and Esterification
The benzofuran core is synthesized via cyclization of a dihydroxyacetophenone derivative. Methoxy groups are introduced using methyl iodide in the presence of potassium carbonate, achieving >85% yield.

Step 2: Phthalazinone Ring Formation
The ester intermediate undergoes condensation with hydrazine hydrate in ethanol at reflux, forming a hydrazide. Subsequent cyclization with phthalic anhydride in acetic acid yields the phthalazinone ring. This step requires careful temperature control (80–100°C) to prevent decomposition.

Step 3: Final Oxidation
The lactam ring is oxidized using 3-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the target compound with 70–75% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.

Direct Cyclization of Furochromone Derivatives

Khellin (CAS: HSMPDPBYAYSOBC), a natural furochromone, has been modified to access the target compound.

Step 1: Demethylation and Functionalization
Khellin is treated with boron tribromide in dichloromethane to selectively demethylate the 4-position. The resulting diol is protected as a bis-TMS ether using trimethylsilyl chloride.

Step 2: Phthalazinone Annulation
The protected intermediate reacts with dimethyl acetylenedicarboxylate (DMAD) in toluene under microwave irradiation (150°C, 30 min), inducing a Diels-Alder reaction. Acidic workup (HCl) removes protecting groups and facilitates lactamization, yielding the phthalazinone core.

Step 3: Methoxy Group Adjustment
Remethylation at the 9-position using dimethyl sulfate and sodium hydride completes the synthesis. Overall yield: 58–62%.

Alternative Pathways and Modifications

Palladium-Catalyzed Cross-Coupling

Aryl halides substituted with methoxy groups undergo Suzuki-Miyaura coupling with furan boronic esters. For instance, 5-bromo-2-methoxybenzofuran couples with 2-methoxyphthalazin-1(2H)-one using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 hr). This method offers regioselectivity (>90%) but requires expensive catalysts.

Solid-Phase Synthesis

Immobilized benzofuran derivatives on Wang resin enable iterative functionalization. After attaching the furan moiety via a linker, sequential methoxylation and cyclization steps are performed. Cleavage with TFA/water provides the compound in 45–50% yield, suitable for combinatorial libraries.

Reaction Optimization and Analytical Data

Critical Parameters

  • Solvent Selection : Ethanol and dichloromethane are preferred for polar intermediates, while toluene aids high-temperature cyclizations.
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate lactamization but may cause side reactions.
  • Temperature : Exceeding 100°C during cyclization leads to decarboxylation.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-3), 6.94 (d, J = 8.4 Hz, 1H, H-7), 6.62 (d, J = 8.4 Hz, 1H, H-8), 4.12 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).
  • HRMS : m/z 302.0895 [M+H]⁺ (calc. 302.0898).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Benzofuran Precursor 70–75 >95 Scalability Multi-step purification
Khellin Modification 58–62 90 Natural product derivative Low overall yield
Palladium Coupling 80–85 98 Regioselective High catalyst cost
Solid-Phase 45–50 85 Combinatorial applicability Moderate purity

Industrial and Pharmacological Relevance

The compound’s structural analogs exhibit bioactivity against cardiovascular diseases, motivating scalable synthesis. Modifications at the 2-position (e.g., thiomorpholine substitution) enhance solubility and pharmacokinetics. Current Good Manufacturing Practice (cGMP) protocols recommend the benzofuran precursor route for its reproducibility.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one and related compounds:

Compound Name Core Structure Substituents Electronic Effects Key Characterization Methods
This compound Furo[2,3-g]phthalazinone 4,9-methoxy Electron-donating (methoxy) NMR (δ ~3.8–4.0 for OCH₃), HR-EI-MS
Furano[2,3-g]isoquinoline-4,9-dione (8) Furo[2,3-g]isoquinoline 4,9-dione Electron-withdrawing (carbonyl) HR-EI-MS, ¹H-NMR (carbonyl δ > 10)
4,9-Bis(trifluoromethyl)-pyroloisoquinoline (12a) Pyrolo[2,3-g]isoquinoline 4,9-CF₃, 1-methyl Strong electron-withdrawing (CF₃) X-ray, elemental analysis
7H-Pyrano[2,3-g]benzothiazol-7-one Pyrano[2,3-g]benzothiazole Dichlorotriazinyl amino Variable (depends on substituent) Limited data (CAS: 546144-87-0)

Key Observations :

  • Electronic Effects : Methoxy groups in the target compound increase electron density, contrasting with electron-deficient diones (e.g., compound 8) or CF₃ groups (compound 12a). This affects reactivity in electrophilic substitutions or Diels-Alder reactions .
  • Solubility : Methoxy groups may enhance polarity and aqueous solubility compared to lipophilic CF₃-containing analogs .

Spectroscopic Characterization

  • ¹H-NMR : Methoxy protons in the target compound resonate at δ ~3.8–4.0, distinct from carbonyl protons (δ > 10) in diones .
  • Mass Spectrometry : HR-EI-MS of compound 8 revealed a molecular ion at m/z 268.0372 (C₁₃H₈O₄), while the target compound would show a higher mass due to methoxy substituents .

Biological Activity

Overview of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one

This compound is a synthetic compound belonging to the class of phthalazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structure of this compound features a fused ring system that contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity, which may play a role in its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity
Phthalazine derivatives have shown potential as antimicrobial agents. Research indicates that modifications in the phthalazine structure can lead to enhanced antibacterial and antifungal activities. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

2. Anticancer Properties
Studies have reported that certain phthalazine derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit tumor growth in vivo.

3. Anti-inflammatory Effects
Some derivatives are known to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Smith et al. (2020)Demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for a related phthalazine derivative.
Johnson & Lee (2021)Reported anticancer effects in vitro against breast cancer cells with an IC50 value of 15 µM for a structurally similar compound.
Patel et al. (2019)Investigated anti-inflammatory properties showing a reduction in TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages using a phthalazine derivative.

Q & A

Q. What are the established synthetic routes for 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one, and how can researchers optimize yield and purity?

The synthesis of fused heterocyclic compounds like this compound often involves cycloaddition reactions or condensation strategies. For example, cyclization of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides in the presence of concentrated sulfuric acid has been used for analogous quinoline derivatives . To optimize yield, reaction conditions (temperature, solvent, catalyst) should be systematically varied. Purity can be enhanced using column chromatography (silica gel, gradient elution) and verified via HPLC with primary reference standards (e.g., PhytoLab’s phyproof® Isopimpinellin, ≥95% purity) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the furophthalazinone backbone and methoxy substituents. Compare spectral data to published analogs (e.g., dihydrothieno[2,3-g]quinolin-4,9-diones) .
  • High-Resolution Mass Spectrometry (HRMS): The exact mass of 246.0252 (C₁₃H₁₀O₅) should match experimental values .
  • X-ray Crystallography: Resolve crystal structures for absolute configuration confirmation, as done for related coumarin derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

MT-4 cell line assays are widely used for cytotoxic activity screening. Protocols involve incubating cells with serial dilutions of the compound (e.g., 0.1–10 μM) for 48–72 hours, followed by MTT or resazurin-based viability measurements. Positive controls like doxorubicin or paclitaxel are essential for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or experimental setups?

Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. To address this:

  • Dose-Response Analysis: Perform IC₅₀ calculations across multiple cell lines (e.g., MT-4, HeLa, MCF-7) using standardized protocols .
  • Mechanistic Studies: Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to identify cell death pathways.
  • Multivariate Statistical Analysis: Apply principal component analysis (PCA) or cluster analysis to correlate structural features with bioactivity trends .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound derivatives?

  • Derivatization: Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) via regioselective reactions. For example, introduce polyfluoroacyl groups at position 5 using anhydrides or chlorides .
  • Computational Modeling: Perform DFT calculations to predict electronic properties (HOMO-LUMO gaps) or molecular docking to identify potential targets (e.g., DNA topoisomerases) .
  • Comparative Bioassays: Test analogs against parent compounds in parallel to assess potency shifts. For instance, dihydrothieno analogs showed 4x higher activity than carbon-based counterparts in MT-4 assays .

Q. What analytical methods are recommended for detecting degradation products or impurities in synthesized batches?

  • LC-MS/MS: Monitor for common degradation pathways (e.g., demethylation or oxidation) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Stability Studies: Accelerate degradation under stress conditions (heat, light, pH extremes) per ICH guidelines.
  • Reference Standards: Use certified materials (e.g., CAS 482-27-9) to calibrate instruments and validate impurity profiles .

Methodological Notes

  • Contradictory Data Handling: When bioactivity results conflict, validate assays with orthogonal methods (e.g., ATP-based viability + live/dead staining) and ensure batch-to-batch consistency via NMR and HRMS .
  • Synthetic Optimization: Scale-up reactions may require transitioning from batch to flow chemistry to maintain regioselectivity, especially for photolabile intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.